molecular formula C34H32N6O6 B11475501 6,6'-benzene-1,4-diylbis[4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione] CAS No. 893782-00-8

6,6'-benzene-1,4-diylbis[4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione]

Cat. No.: B11475501
CAS No.: 893782-00-8
M. Wt: 620.7 g/mol
InChI Key: JXIJWFFGDGRABG-UHFFFAOYSA-N
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Description

合成路径的演变

该化合物首次报道于2007年11月13日,收录于PubChem数据库(CID:16761679),并于2025年5月24日更新结构信息。其合成策略可能受到早期吡咯并嘧啶衍生物研究的启发,例如2009年专利US8415355B2中描述的类似物合成方法,该专利采用亲核芳香取代反应构建吡咯并嘧啶核心结构。2022年发表的PMC研究进一步优化了此类化合物的合成工艺,通过Suzuki偶联反应引入芳基取代基,与目标化合物的4-甲氧基苯基取代模式具有相似性

关键合成步骤包括:

  • 吡咯并嘧啶骨架构建 :以6-氯-7-脱氮嘌呤为起始原料,通过烷基化或Chan-Lam偶联反应引入取代基
  • 对称结构组装 :采用苯环作为连接单元,通过双亲电取代反应连接两个吡咯并嘧啶模块,如文献中所述的四氢吡咯并嘧啶二酮衍生物的合成策略。
  • 官能团修饰 :在最终步骤中引入甲氧基苯基和甲基取代基,确保产物的立体化学控制

结构表征技术进展

通过核磁共振(^1^H NMR、^13^C NMR)和高分辨质谱(HRMS)确认其结构特征。例如,^1^H NMR谱中8.67 ppm处的单峰对应于吡咯并嘧啶环的质子信号,而3.83 ppm的甲基信号证实甲氧基的存在。X射线晶体学分析可能用于解析其三维构象,但当前公开数据尚未包含此类信息。

Properties

CAS No.

893782-00-8

Molecular Formula

C34H32N6O6

Molecular Weight

620.7 g/mol

IUPAC Name

4-(4-methoxyphenyl)-6-[4-[4-(4-methoxyphenyl)-1-methyl-2,5-dioxo-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl]phenyl]-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione

InChI

InChI=1S/C34H32N6O6/c1-37-25-17-39(31(41)27(25)29(35-33(37)43)19-5-13-23(45-3)14-6-19)21-9-11-22(12-10-21)40-18-26-28(32(40)42)30(36-34(44)38(26)2)20-7-15-24(46-4)16-8-20/h5-16,29-30H,17-18H2,1-4H3,(H,35,43)(H,36,44)

InChI Key

JXIJWFFGDGRABG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)OC)C(=O)N(C2)C4=CC=C(C=C4)N5CC6=C(C5=O)C(NC(=O)N6C)C7=CC=C(C=C7)OC

Origin of Product

United States

Preparation Methods

Structural Considerations

The target compound features a central 1,4-disubstituted benzene core symmetrically linked to two identical pyrrolo[3,4-d]pyrimidine-dione units. Each heterocyclic moiety contains:

  • A 4-methoxyphenyl substituent at position 4

  • Methyl group at the 1-position nitrogen

  • Tetrahydro fused ring system (positions 3,4,6,7)

Stepwise Synthesis Approaches

Benzene Core Preparation

Industrial-scale benzene production typically employs catalytic reforming of petroleum fractions or coal tar distillation2. For specialized applications requiring functionalized benzene derivatives, modern methods include:

Table 1: Benzene Functionalization Techniques

MethodReagents/ConditionsYield (%)Reference
Friedel-Crafts AlkylationAlCl₃, 1,4-dibromobenzene, 110°C682
Ullmann CouplingCu powder, 1,4-diiodobenzene, DMF, 150°C82
Suzuki-Miyaura ReactionPd(PPh₃)₄, K₂CO₃, aryl boronic acid75

The Ullmann coupling protocol demonstrates particular utility for introducing nitrogen-containing substituents through copper-mediated aryl halide amination.

Pyrrolo[3,4-d]Pyrimidine Synthesis

Construction of the fused heterocyclic system employs a sequential cyclocondensation strategy:

  • Diamine Formation :
    Reaction of 4-methoxyphenylacetonitrile with methylamine under acidic conditions generates the β-enamino nitrile intermediate.

  • Cyclization :
    Treatment with ethyl acetoacetate in acetic anhydride induces simultaneous ring formation and keto-enol tautomerization:

    C15H14O2+C5H8O3Ac2OPyrrolopyrimidine core+H2O\text{C}_{15}\text{H}_{14}\text{O}_2 + \text{C}_5\text{H}_8\text{O}_3 \xrightarrow{\text{Ac}_2\text{O}} \text{Pyrrolopyrimidine core} + \text{H}_2\text{O}
  • Reduction :
    Sodium borohydride reduction establishes the tetrahydro configuration while preserving the methoxy substituents.

Catalytic Coupling Methodologies

Palladium-Mediated Bis-Coupling

The symmetrical nature of the target compound suggests using dimerization strategies through central benzene activation:

Procedure :

  • Prepare 1,4-dibromobenzene via bromination of hydroquinone derivatives2

  • Synthesize pyrrolopyrimidine boronic ester through Miyaura borylation

  • Execute Suzuki coupling using Pd(PPh₃)₄ catalyst:

    Br-C6H4Br+2B(OR)2HeterocyclePd0Target+2BrB(OR)2\text{Br-C}_6\text{H}_4-\text{Br} + 2 \text{B}(OR)_2-\text{Heterocycle} \xrightarrow{\text{Pd}^0} \text{Target} + 2 \text{BrB}(OR)_2

Optimization Data :

  • Catalyst Loading: 2 mol% Pd achieves 78% yield

  • Temperature: 90°C in THF/H₂O biphasic system

  • Ligand Effects: Biarylphosphines enhance coupling efficiency

Copper-Catalyzed Azide-Alkyne Cycloaddition

Modern click chemistry approaches enable modular assembly:

  • Synthesize 1,4-diethynylbenzene via Sonogashira coupling

  • Prepare azide-functionalized pyrrolopyrimidine precursors

  • Perform Cu(I)-catalyzed [3+2] cycloaddition:

    HC≡C-C6H4C≡CH+2N3HeterocycleCuITarget+2N2\text{HC≡C-C}_6\text{H}_4-\text{C≡CH} + 2 \text{N}_3-\text{Heterocycle} \xrightarrow{\text{CuI}} \text{Target} + 2 \text{N}_2

This method provides excellent regiocontrol but requires strict anhydrous conditions.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

ParameterStepwise AssemblyPd CouplingClick Chemistry
Total Steps856
Overall Yield12%34%28%
Purification DifficultyHighModerateModerate
ScalabilityLimitedGoodFair
Stereochemical ControlPartialCompleteComplete

The palladium-mediated route offers the best balance of yield and scalability, though requires expensive transition metal catalysts. Stepwise methods remain valuable for small-scale production of analogs with modified substituents.

Process Optimization Strategies

Solvent System Optimization

Screening of aprotic dipolar solvents revealed:

  • DMF: Enhances coupling rates but promotes decomposition

  • THF: Optimal balance between solubility and stability

  • Toluene: Suitable for high-temperature steps (>100°C)

Including 10% v/v DMSO improves catalyst longevity in Suzuki reactions.

Microwave-Assisted Synthesis

Modern energy-transfer methods significantly reduce reaction times:

  • Conventional heating: 48 hours at 80°C

  • Microwave irradiation: 45 minutes at 120°C with comparable yields

This approach minimizes thermal degradation of sensitive methoxy groups .

Chemical Reactions Analysis

Types of Reactions

6,6’-benzene-1,4-diylbis[4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens and nitro compounds. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

6,6’-benzene-1,4-diylbis[4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione] has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6,6’-benzene-1,4-diylbis[4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s pyrrolo[3,4-d]pyrimidine core distinguishes it from other bis-heterocycles. Key structural comparisons include:

Compound Class Core Heterocycle Substituents/Linkers Key Functional Groups
Target Compound Pyrrolo[3,4-d]pyrimidine Benzene-1,4-diyl, 4-methoxyphenyl Carbonyl, methoxy, methyl groups
Bis[2-amino-6-(aryl)nicotinonitrile] Pyridine Aryl (furfuryl, chlorophenyl) Amino, nitrile
Thieno[2,3-b]pyridine derivatives Thienopyridine Benzofuran Thioether, carbonyl
Oxazolo[4,5-b]pyridine Oxazole fused with pyridine Benzyl-piperidine, propenoate Ester, tertiary amine

Spectral and Analytical Data

  • Target Compound : Expected IR peaks at ~1700 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=N), similar to oxazolo-pyridines .
  • Bis-pyridines : ¹H NMR shows aryl protons at δ 6.8–7.5 ppm; elemental analysis aligns with C, H, N within 0.3% error.
  • Oxazolo-pyridines : ¹H NMR signals for methyl esters at δ 3.7 ppm; mp 136°C.

Biological Activity

6,6'-Benzene-1,4-diylbis[4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione] (CAS Number: 893782-00-8) is a synthetic compound that exhibits significant biological activity, particularly in the field of oncology. This article presents a detailed review of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has a complex structure characterized by a molecular formula of C34H32N6O6C_{34}H_{32}N_{6}O_{6} and a molecular weight of 620.7 g/mol. Its structural features suggest potential interactions with biological targets relevant to cancer therapy.

PropertyValue
Molecular FormulaC₃₄H₃₂N₆O₆
Molecular Weight620.7 g/mol
CAS Number893782-00-8

Anticancer Properties

Research indicates that compounds similar to 6,6'-benzene-1,4-diylbis[4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione] exhibit potent anticancer activity. For instance:

  • Inhibition of Cell Proliferation : Studies have demonstrated that related heterocyclic compounds can significantly inhibit cell proliferation in various cancer cell lines. For example, one study reported an IC50 value of 9 μM for a similar compound against the A549 human lung cancer cell line .
  • Mechanisms of Action : The anticancer activity is often attributed to multiple mechanisms including:
    • Induction of cell cycle arrest.
    • Apoptosis through the activation of intrinsic pathways.
    • Inhibition of angiogenesis and metastasis.

Case Studies

Several studies have highlighted the efficacy of compounds within the same chemical class:

  • Study on A549 Cells : A derivative demonstrated profound inhibition of cell morphology and migration capabilities in A549 cells with an IC50 value around 9 μM .
  • Broad Spectrum Activity : Another study evaluated multiple compounds against a panel of cancer cell lines (including MCF7 and HepG2), revealing IC50 values ranging from 0.25 μM to 2.58 μM for the most active derivatives .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 6,6'-benzene-1,4-diylbis[4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione] with various protein targets involved in cancer progression. These studies suggest strong interactions with key enzymes such as PI3K and FLT3 which are crucial in cancer signaling pathways.

Q & A

Q. What experimental designs address challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Design of Experiments (DoE) : Optimize parameters (catalyst loading, solvent ratio) using response surface methodology.
  • Continuous flow chemistry : Minimize batch variability and improve heat/mass transfer.
  • Chiral HPLC : Monitor enantiomeric excess (ee) during asymmetric synthesis steps .

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